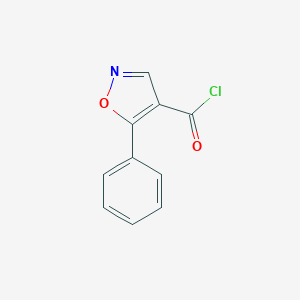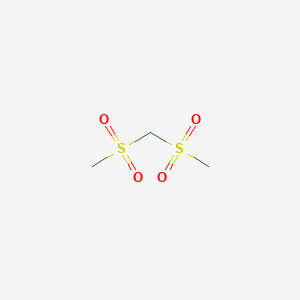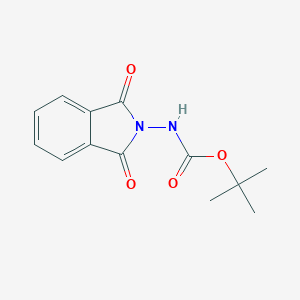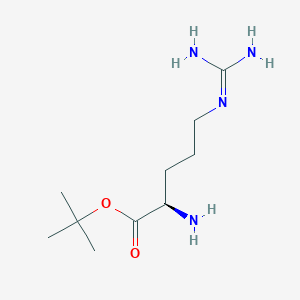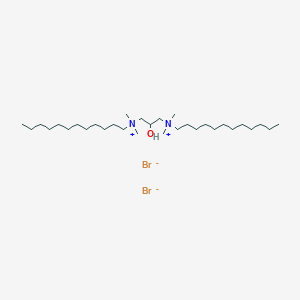
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide is a cationic surfactant that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as C12-Betaine-Br and is widely used in various fields such as pharmaceuticals, cosmetics, and food industries.
Mecanismo De Acción
The antimicrobial activity of C12-Betaine-Br is attributed to its ability to disrupt the cell membrane of microorganisms. The positively charged head of the molecule interacts with the negatively charged cell membrane, leading to the disruption of the membrane structure. This disruption leads to the leakage of intracellular components, ultimately leading to the death of the microorganism.
Efectos Bioquímicos Y Fisiológicos
C12-Betaine-Br has been shown to be non-toxic and non-irritating to the skin. It is also biodegradable, making it an environmentally friendly option. This compound has been found to be effective in reducing the surface tension of water, making it an ideal ingredient in various cleaning products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C12-Betaine-Br has several advantages as a surfactant in laboratory experiments. It is stable under a wide range of pH and temperature conditions, making it an ideal ingredient in various formulations. However, it is important to note that C12-Betaine-Br may interfere with certain analytical techniques, such as gel electrophoresis, due to its cationic nature.
Direcciones Futuras
There are several future directions for the use of C12-Betaine-Br in scientific research. One potential application is in the development of antimicrobial coatings for medical devices. Another potential area of research is the use of C12-Betaine-Br in the formulation of vaccines, as it has been shown to enhance the immune response. Additionally, further research can be conducted to investigate the potential use of C12-Betaine-Br in the treatment of various skin conditions, such as acne and eczema.
Conclusion:
In conclusion, C12-Betaine-Br is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its antimicrobial properties, as well as its potential use in various cosmetic and personal care products. Further research is needed to fully understand the potential applications of C12-Betaine-Br in various fields, and to identify any potential limitations or drawbacks.
Métodos De Síntesis
The synthesis of C12-Betaine-Br involves the reaction of 1,3-propanediamine with dodecyl bromide in the presence of sodium hydroxide. The resulting product is then quaternized using trimethylamine and hydroxyethyltrimethylammonium bromide. The final product obtained is a white powder that is soluble in water and has a characteristic odor.
Aplicaciones Científicas De Investigación
C12-Betaine-Br has been extensively studied for its antimicrobial properties. It has been found to be effective against a wide range of microorganisms such as bacteria, fungi, and viruses. This compound has also been shown to have excellent foaming and emulsifying properties, making it an ideal ingredient in various cosmetic and personal care products.
Propiedades
Número CAS |
10232-86-7 |
|---|---|
Nombre del producto |
1,3-Propanediaminium, N,N'-didodecyl-2-hydroxy-N,N,N',N'-tetramethyl-, dibromide |
Fórmula molecular |
C31H68Br2N2O |
Peso molecular |
644.7 g/mol |
Nombre IUPAC |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
AOARVGJNIOXRPG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-] |
Otros números CAS |
10232-86-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



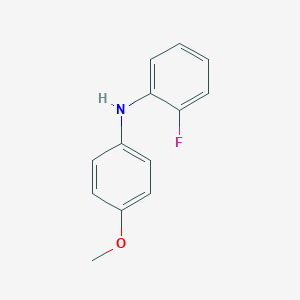



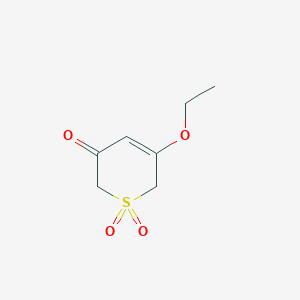
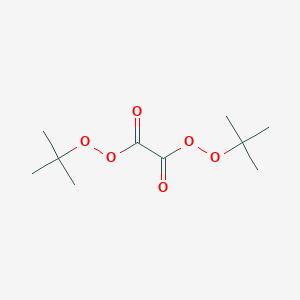
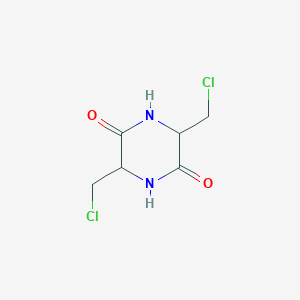
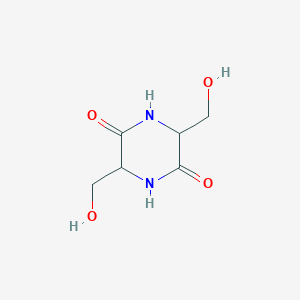
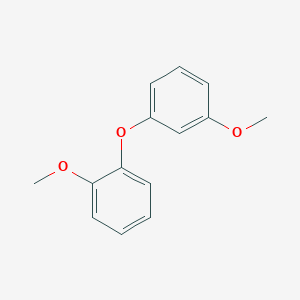
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
